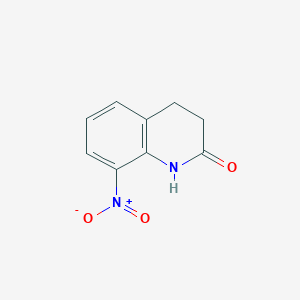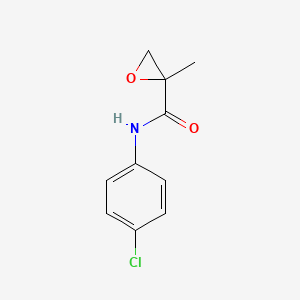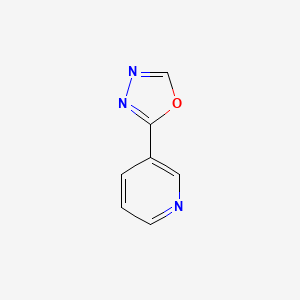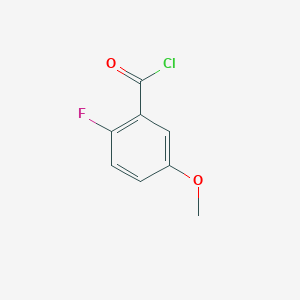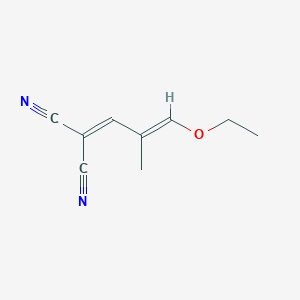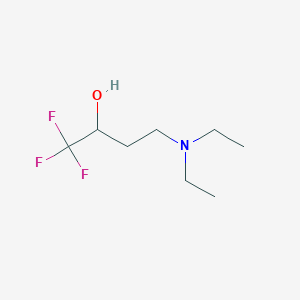
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol
Vue d'ensemble
Description
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol is an organic compound characterized by the presence of a diethylamino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol typically involves the reaction of diethylamine with a trifluoromethylated precursor. One common method is the nucleophilic addition of diethylamine to 4-chloro-1,1,1-trifluorobutan-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles in the presence of suitable leaving groups and catalysts.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of catalysts such as palladium or copper.
Major Products Formed:
Oxidation: Formation of 4-(Diethylamino)-1,1,1-trifluorobutan-2-one.
Reduction: Formation of 4-(Diethylamino)-1,1,1-trifluorobutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(Diethylamino)salicylaldehyde: Shares the diethylamino group but differs in the presence of an aldehyde group instead of a hydroxyl group.
4-(Diethylamino)phenylacetylene: Contains a diethylamino group and an alkyne moiety, offering different reactivity and applications.
4-(Diethylamino)benzaldehyde: Similar in structure but with an aromatic ring and an aldehyde group.
Uniqueness: 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and potential for bioactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-(diethylamino)-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h7,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMIBRINIPRTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


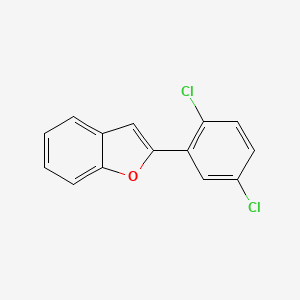
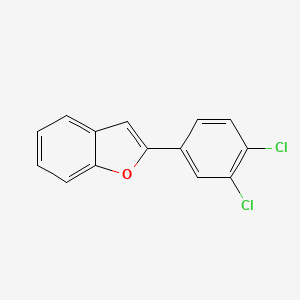
![5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042704.png)
![O1-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3042705.png)
![2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3042708.png)
![2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3042709.png)
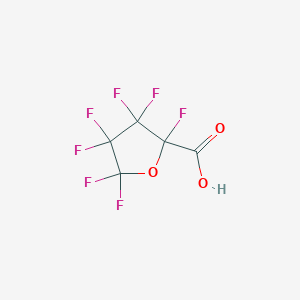
![2,4-Dichlorobenzo[d]oxazole](/img/structure/B3042712.png)
![1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B3042713.png)
